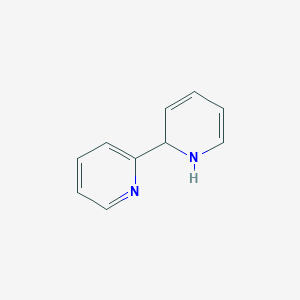![molecular formula C28H16N2O4 B14488518 2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone CAS No. 64487-72-5](/img/structure/B14488518.png)
2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two pyridinyl groups attached to a biindene core. The presence of multiple nitrogen atoms and conjugated double bonds contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with indene-based precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the reactions involved. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives
- Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone is unique due to its biindene core structure, which is not commonly found in similar compounds
Propriétés
Numéro CAS |
64487-72-5 |
|---|---|
Formule moléculaire |
C28H16N2O4 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
2-(1,3-dioxo-2-pyridin-3-ylinden-2-yl)-2-pyridin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C28H16N2O4/c31-23-19-9-1-2-10-20(19)24(32)27(23,17-7-5-13-29-15-17)28(18-8-6-14-30-16-18)25(33)21-11-3-4-12-22(21)26(28)34/h1-16H |
Clé InChI |
SYSFNFGKCFSQOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CN=CC=C3)C4(C(=O)C5=CC=CC=C5C4=O)C6=CN=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


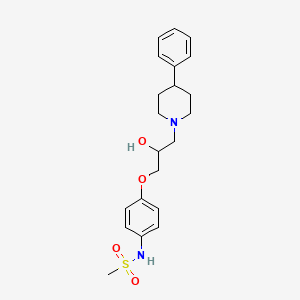
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)

![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
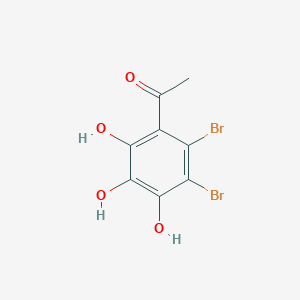
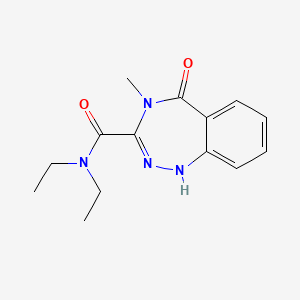
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
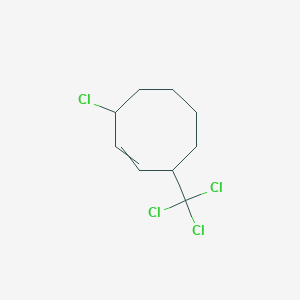
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)


![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
